Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate
Description
Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate (CAS No. 1430230-65-1) is a fluorinated carbamate derivative widely employed in organic synthesis and pharmaceutical research. Its structure comprises a tetrahydrofuran ring substituted with a fluorine atom at the 4-position and a tert-butyl carbamate group at the 3-position. This compound serves as a critical intermediate for protecting amines during multi-step syntheses, particularly in the development of bioactive molecules. The fluorine atom enhances lipophilicity and metabolic stability, while the tert-butyl group provides steric protection to the carbamate functionality, enabling selective deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(4-fluorooxolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHQTXYKDSEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 4-fluorobutanol, undergoes cyclization to form 4-fluorotetrahydrofuran.
Introduction of the Carbamate Group: The tetrahydrofuran derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 4-Fluorobutanol: This is achieved through fluorination of butanol.
Cyclization and Carbamate Formation: The cyclization and subsequent reaction with tert-butyl chloroformate are optimized for large-scale production, often involving continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the tetrahydrofuran ring.
Reduction Products: The corresponding amine derivative.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate exerts its effects is primarily through its role as a protecting group. The carbamate group protects amines from unwanted reactions during multi-step synthesis processes. Upon completion of the desired reactions, the carbamate can be removed under acidic conditions, revealing the free amine.
Molecular Targets and Pathways:
Protecting Group: The compound targets amine groups, forming stable carbamate linkages.
Deprotection Pathways: The deprotection involves acid-catalyzed hydrolysis, often using trifluoroacetic acid.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tert-Butyl Carbamate Derivatives
Research Findings and Industrial Relevance
Recent patent literature highlights the use of this compound in synthesizing checkpoint kinase inhibitors, leveraging its fluorine-mediated enhanced bioavailability . In contrast, the hydroxyl analog (412278-24-1) is restricted to early-stage intermediates due to oxidative instability. Enantiomeric analogs are pivotal in chiral drug development, with the R-form showing promise in antiviral agents .
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